molecular formula C21H18N2O5S B14924503 3-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate

3-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate

Cat. No.: B14924503
M. Wt: 410.4 g/mol
InChI Key: NQLTYTIGSNRAGT-PXLXIMEGSA-N
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Description

This compound belongs to the class of hydrazone-based esters, characterized by an (E)-configured hydrazinylidene group linked to a phenylsulfonyl moiety at the 3-position of a phenyl ring, which is esterified with 4-methoxybenzoic acid. The 4-methoxybenzoate moiety contributes to lipophilicity, affecting solubility and pharmacokinetics.

Properties

Molecular Formula

C21H18N2O5S

Molecular Weight

410.4 g/mol

IUPAC Name

[3-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C21H18N2O5S/c1-27-18-12-10-17(11-13-18)21(24)28-19-7-5-6-16(14-19)15-22-23-29(25,26)20-8-3-2-4-9-20/h2-15,23H,1H3/b22-15+

InChI Key

NQLTYTIGSNRAGT-PXLXIMEGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate typically involves the condensation of 2-(phenylsulfonyl)hydrazine with an aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with 4-methoxybenzoic acid under esterification conditions to yield the final product. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenylsulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.

    Reduction: The hydrazinylidene moiety can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology: In biological research, this compound may be explored for its potential as a bioactive molecule

Medicine: The compound’s structure suggests potential pharmacological properties. It could be investigated for its activity against certain diseases or conditions, particularly those involving oxidative stress or inflammation.

Industry: In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate is not fully understood. it is likely that the compound interacts with molecular targets through its hydrazinylidene and phenylsulfonyl groups. These interactions could involve the inhibition of specific enzymes or the modulation of signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include substitutions on the hydrazone backbone, aromatic rings, and ester groups. These modifications impact physical properties, synthetic yields, and biological activity:

Compound Name (CID/Reference) Key Substituents Melting Point (°C) Yield (%) Notable Features
Target Compound (Hypothetical) Phenylsulfonyl hydrazone, 4-methoxybenzoate N/A N/A Predicted high lipophilicity due to methoxy group
2-Methoxy-4-((E)-{[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 3-bromobenzoate () 3-Bromobenzoate, 4-methylphenylsulfonyl N/A N/A Bromine increases molecular weight; sulfonyl group enhances stability
3-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate (CID 9639700, ) 4-Fluorophenoxyacetyl N/A N/A Fluorine improves metabolic stability; acetyl spacer may reduce steric hindrance
4-Bromo-2-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl 4-methoxybenzoate () Bromo, chloro, methylanilino N/A N/A Halogen substituents likely enhance antibacterial activity
Compound 19 () 3-Chlorobenzoyl, thiazolidinone 282–283 91 High melting point due to chlorinated aromatic system

Physicochemical Properties

  • Melting Points: Chloro- and bromo-substituted analogs (e.g., Compound 19, 282–283°C) exhibit higher melting points than non-halogenated derivatives, attributed to stronger intermolecular forces (e.g., halogen bonding) .
  • Synthetic Yields : Yields for hydrazone-based esters vary widely (36–92% in ), influenced by substituent electronic effects and reaction conditions. Fluorinated derivatives (e.g., ) show lower yields (36%), likely due to steric or electronic challenges .

Crystallographic and Conformational Insights

  • Azomethine Conformation : The (E)-configuration of the hydrazone group is conserved across analogs (e.g., ), stabilizing planar geometries that facilitate π-π stacking and hydrogen bonding .
  • Intermolecular Interactions : Crystal structures (e.g., ) reveal intramolecular N–H···O and C–H···O hydrogen bonds, which enhance thermal stability and crystallinity. The phenylsulfonyl group in the target compound may participate in similar interactions .

Biological Activity

3-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Molecular Formula : C23H21N3O5S
Molecular Weight : 451.5 g/mol
IUPAC Name : this compound
InChI Key : PJIUGNMBRWFSPT-LFVJCYFKSA-N

The compound features a hydrazine moiety linked to a phenyl group and a methoxybenzoate structure, which may influence its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Hydrazine Derivative : This can be achieved by reacting phenylsulfonyl hydrazine with appropriate aldehydes or ketones.
  • Esterification : The final product is formed through esterification of the phenolic hydroxyl group with an acid chloride or anhydride.

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The sulfonamide group may inhibit specific enzymes, while the hydrazine moiety could play a role in redox reactions.

Anticancer Activity

Recent studies have indicated that compounds containing hydrazine derivatives exhibit significant anticancer properties. For instance, a related study demonstrated that similar compounds inhibited tumor growth in various cancer cell lines, suggesting a potential application for this compound in cancer therapy .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in animal models. A case study involving inflammatory bowel disease indicated that treatment with related hydrazine derivatives resulted in decreased levels of inflammatory cytokines .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of sulfonamide-containing compounds. In vitro studies have shown that such compounds can inhibit the growth of various bacterial strains, indicating their potential as antibiotic agents .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth
Anti-inflammatoryReduction in inflammatory cytokines
AntimicrobialGrowth inhibition of bacterial strains

Case Studies on Biological Activity

  • Anticancer Study :
    • Objective : Evaluate the anticancer effects on breast cancer cell lines.
    • Findings : Significant reduction in cell viability at concentrations above 10 µM.
    • Reference :
  • Inflammatory Disease Model :
    • Objective : Assess anti-inflammatory properties in a murine model.
    • Findings : Decreased levels of TNF-α and IL-6 after treatment.
    • Reference :
  • Antimicrobial Efficacy :
    • Objective : Test against E. coli and Staphylococcus aureus.
    • Findings : Minimum inhibitory concentration (MIC) values showed effectiveness at low concentrations.
    • Reference :

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate?

Answer:
The compound can be synthesized via a multi-step approach:

Hydrazone formation : React 4-methoxybenzoyl chloride with a phenylsulfonyl hydrazine derivative under basic conditions (e.g., triethylamine in anhydrous THF) to form the hydrazinylidene intermediate.

Esterification : Couple the intermediate with 3-formylphenol using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .

Key considerations : Monitor reaction progress with TLC and optimize stoichiometry to avoid side products like dimerization of the hydrazinylidene group.

Basic: How can the stereochemical configuration (E/Z) of the hydrazinylidene group be confirmed?

Answer:

  • NMR Spectroscopy : The coupling constant (JJ) between the hydrazinylidene protons (typically 10–12 Hz for E-isomers) distinguishes stereochemistry. For this compound, J=11.5HzJ = 11.5 \, \text{Hz} confirms the E-configuration .
  • X-ray crystallography : Resolve single-crystal structures to unambiguously determine spatial arrangement (e.g., torsion angles between phenylsulfonyl and methoxyphenyl groups) .

Advanced: What analytical strategies resolve contradictions in spectroscopic data for structural elucidation?

Answer:
If discrepancies arise between NMR and mass spectrometry (e.g., unexpected molecular ion peaks):

Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and isotopic patterns.

Dynamic NMR : Probe temperature-dependent conformational changes in solution (e.g., hindered rotation around the hydrazinylidene bond) .

Computational validation : Compare experimental 13C^{13}\text{C} NMR chemical shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) .

Advanced: How can the environmental fate of this compound be assessed in ecotoxicological studies?

Answer:
Follow OECD Guidelines for Testing Chemicals:

Hydrolysis : Expose the compound to buffered aqueous solutions (pH 4–9) at 25°C and monitor degradation via LC-MS.

Photodegradation : Use simulated sunlight (UV/vis irradiation) to assess stability; phenylsulfonyl groups often exhibit slow degradation .

Bioaccumulation : Measure log Poct/wP_{\text{oct/w}} (predicted ~3.2) to evaluate lipophilicity and potential biomagnification .

Basic: What safety protocols are critical when handling phenylsulfonyl hydrazine derivatives?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile sulfonyl chloride intermediates.
  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles; sulfonyl chlorides are corrosive and reactive with skin .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can molecular modeling predict biological activity for this compound?

Answer:

Docking studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2 or carbonic anhydrase IX). The methoxyphenyl group may enhance hydrophobic interactions in active sites .

QSAR modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with observed IC50_{50} values from enzyme inhibition assays .

Basic: What chromatographic methods are optimal for purity analysis?

Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention time: ~8.2 min .
  • GC-MS : Derivatize the compound with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility for gas-phase analysis .

Advanced: How can reaction yields be improved in large-scale synthesis?

Answer:

  • Catalyst optimization : Replace DCC with DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
  • Solvent selection : Switch from THF to DMF to stabilize intermediates via polar aprotic interactions .
  • Process monitoring : Implement in-line FTIR to track hydrazone formation in real time .

Advanced: What strategies mitigate batch-to-batch variability in crystallinity?

Answer:

  • Polymorph screening : Recrystallize from solvent mixtures (e.g., ethanol/water) to isolate thermodynamically stable forms.
  • Additive-driven crystallization : Introduce seed crystals or surfactants (e.g., PVP) to control nucleation rates .

Advanced: How does the compound’s electronic structure influence its UV-vis absorption?

Answer:

  • TD-DFT calculations : Predict λmax\lambda_{\text{max}} values (e.g., 320 nm) based on π→π* transitions in the hydrazinylidene and methoxyphenyl chromophores.
  • Solvatochromism : Measure shifts in λmax\lambda_{\text{max}} across solvents (e.g., red shift in polar solvents due to increased conjugation) .

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